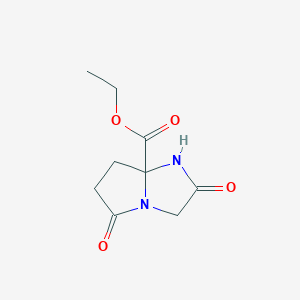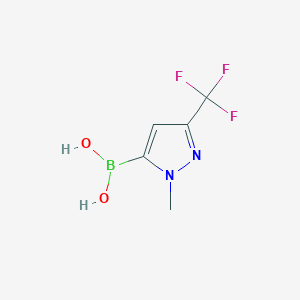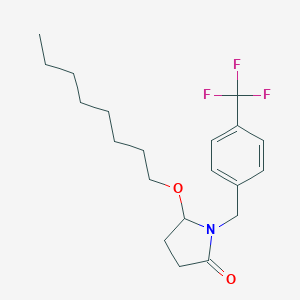
(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine
Übersicht
Beschreibung
The compound (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a chiral diamine with a cyclohexane backbone and two methyl groups attached to the nitrogen atoms. This structure is significant in the field of organic chemistry due to its potential applications as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of related N,N'-trisubstituted 1,2-diamines has been achieved through the reduction of an aminal derived from (1R,2R)-diaminocyclohexane, as discussed in one study . Another approach involves the reaction of cyclohexene oxide with aqueous methylamine, followed by cyclisation and ring-opening reactions, leading to racemic trans-N1,N2-dimethylcyclohexane-1,2-diamine, with enantiomers obtained via kinetic resolution . Additionally, a new strategy for synthesizing diamines, including 1,2-diamines, involves the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes, followed by selective substitution to achieve orthogonally protected diamines .
Molecular Structure Analysis
The molecular structure of a related compound, (1R,2R)-N,N'-diisobutyl-N,N'-dimethylcyclohexane-1,2-diamine, reveals that the chiral diamine has fixed R configuration at both stereogenic carbon centers of the cyclohexane backbone. The two nitrogen atoms also become stereogenic due to their different substituents . This information is crucial for understanding the stereochemistry and potential reactivity of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine.
Chemical Reactions Analysis
N,N'-Dialkylated derivatives of cyclohexane-1,2-diamines, which are structurally similar to the compound , have been used as organocatalysts for the synthesis of α-hydroxy γ-keto esters and as chiral ligands in various reduction and addition reactions . These applications highlight the versatility of cyclohexane-1,2-diamines in facilitating chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine are not detailed in the provided papers, the properties of similar compounds can be inferred. Cyclohexane-1,2-diamines are generally solid at room temperature and may exhibit different solubilities and melting points depending on their substituents. The chiral nature of these compounds also implies that they may interact differently with polarized light, an important consideration in enantioselective synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Ligand Applications
Enantiomerically Pure Synthesis : An efficient pathway to produce a highly optically pure isomer of trans-N1,N2-dimethylcyclohexane-1,2-diamine has been developed, indicating its importance in enantiomerically pure compound synthesis (Shen et al., 2013).
Metal-Catalyzed Cross-Couplings : This diamine serves as an effective ligand in metal-catalyzed cross-couplings of unactivated alkyl electrophiles, a key process in organic synthesis (Saito & Fu, 2007).
Platinum Complex Formation : Studies have explored the preparation and properties of platinum(II) complexes containing methyl derivatives of cis-1,2-cyclohexanediamine, highlighting its role in complex metal chemistry (Saito & Kidani, 1986).
Material Science and Optical Applications
Bisporphyrin Tweezer Complexes : The diamine forms part of chiral tweezer-diamine complexes with enhanced circular dichroism, indicating potential applications in materials science and chirality studies (Brahma et al., 2014).
Luminescent Properties in Cadmium Complexes : Its derivatives have been used in the formation of chiral mononuclear and one-dimensional cadmium(II) complexes, which exhibit luminescent properties, suggesting applications in optical materials (Cheng et al., 2013).
Chemical and Catalytic Properties
Catalyst in Asymmetric Synthesis : The diamine has been applied as an efficient catalyst in asymmetric aldehyde–ketone aldol reactions, showcasing its importance in stereoselective organic synthesis (Xu et al., 2013).
Chiral Catalysts for Polymerization : Its derivatives have been used as precatalysts for the polymerization of rac-lactide, indicating its role in producing polylactic acid, a biodegradable polymer (Kang et al., 2019).
Carboesterification of Alkenes : It has been used in chloropalladation-initiated asymmetric intermolecular carboesterification of alkenes, a significant process in organic chemistry (Zhang et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1S,2S)-2-N,2-N-dimethylcyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDZGSBXKJXGNR-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCC[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479700 | |
| Record name | (1S,2S)-N~1~,N~1~-Dimethylcyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine | |
CAS RN |
894493-95-9 | |
| Record name | (1S,2S)-N~1~,N~1~-Dimethylcyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



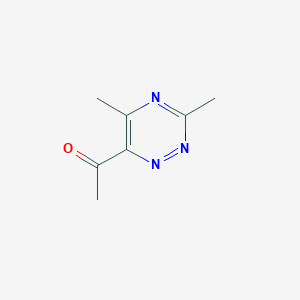
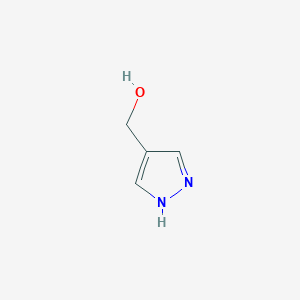
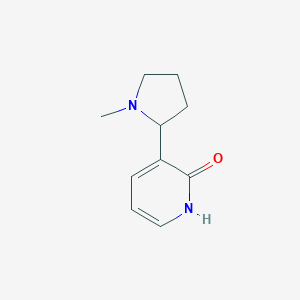

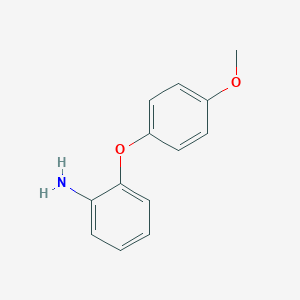
![1H-Pyrrolo[2,3-B]pyridine-5-methanamine](/img/structure/B150823.png)
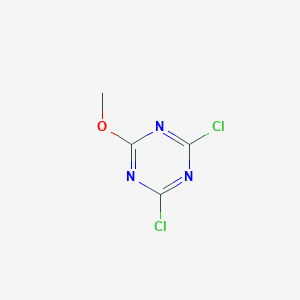
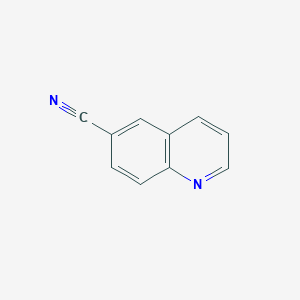
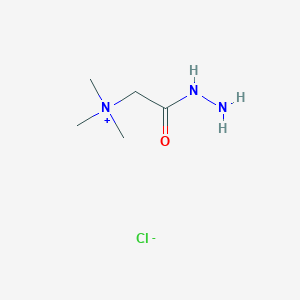
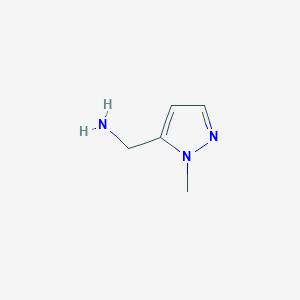
![2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one](/img/structure/B150834.png)
